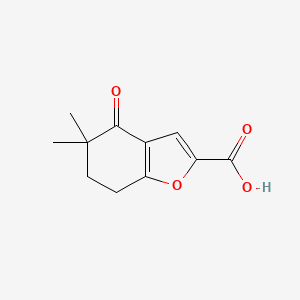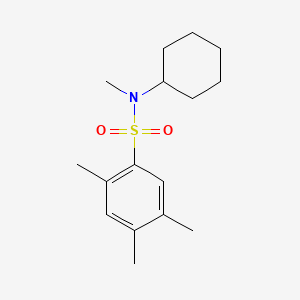![molecular formula C20H17N3O3S B2520317 N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide CAS No. 2034264-28-1](/img/structure/B2520317.png)
N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxypropyl group, and a cyanophenyl group linked through an oxalamide structure
Mechanism of Action
Target of Action
Similar compounds with a benzo[b]thiophen-2-yl structure have been shown to have affinity towards 5-ht1a serotonin receptors . These receptors play a crucial role in regulating mood, anxiety, and sleep, and are often targeted by antidepressant and anxiolytic medications .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through intramolecular charge-transfer (ict) transitions . This involves the transfer of an electron within the molecule, which can lead to changes in the molecule’s energy state and subsequent interactions with its target .
Biochemical Pathways
This could potentially lead to downstream effects on mood, anxiety, and sleep regulation .
Pharmacokinetics
The compound’s photophysical properties, such as its absorption bands and emission spectra, have been studied . These properties could potentially influence the compound’s bioavailability and pharmacokinetic behavior.
Result of Action
Similar compounds have been shown to exhibit photoluminescence emissions , which could potentially be used to track the compound’s distribution and interactions within cells.
Action Environment
The photophysical properties of similar compounds have been shown to be affected by the planarity of the aryl groups appended to the o-carborane . This suggests that the compound’s action could potentially be influenced by environmental factors that affect the conformation of its molecular structure.
Biochemical Analysis
Biochemical Properties
Benzothiophene derivatives, to which this compound belongs, have been reported to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, although the specific nature of these interactions for this compound is not currently known.
Cellular Effects
Benzothiophene derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide typically involves multiple steps:
-
Formation of the Benzo[b]thiophene Intermediate: : The initial step often involves the synthesis of the benzo[b]thiophene core. This can be achieved through cyclization reactions involving thiophenes and suitable aromatic precursors under acidic or basic conditions.
-
Hydroxypropylation: : The benzo[b]thiophene intermediate is then subjected to hydroxypropylation. This step typically involves the reaction of the benzo[b]thiophene with an epoxide or a halohydrin in the presence of a base to introduce the hydroxypropyl group.
-
Oxalamide Formation: : The final step involves the coupling of the hydroxypropylated benzo[b]thiophene with a cyanophenyl amine derivative. This is usually done using oxalyl chloride or a similar coupling reagent to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The benzo[b]thiophene moiety can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.
-
Reduction: : Reduction of the cyanophenyl group can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting the nitrile to an amine.
-
Substitution: : The hydroxy group in the hydroxypropyl chain can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH), alkyl halides, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated, aminated, or thiolated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
This compound may exhibit biological activity due to its structural features. The benzo[b]thiophene moiety is known for its presence in various bioactive molecules, potentially imparting anti-inflammatory, antimicrobial, or anticancer properties. Research into its specific biological activities could lead to the development of new therapeutic agents.
Industry
In materials science, the compound could be used in the development of novel polymers or as a precursor for functional materials with specific electronic or optical properties. Its unique structure might contribute to the creation of materials with enhanced performance characteristics.
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyridyl)benzothiophene: Similar in structure but lacks the hydroxypropyl and oxalamide functionalities.
2-(Benzo[b]thiophen-2-yl)pyridine: Another related compound with a pyridine ring instead of the cyanophenyl group.
3-(2-Aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene: Contains an aminobenzoethynyl group, showing different reactivity and potential biological activity.
Uniqueness
N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydroxypropyl and cyanophenyl groups linked through an oxalamide structure sets it apart from simpler benzo[b]thiophene derivatives, offering a broader range of applications and interactions.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and uniqueness in comparison to similar compounds
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(2-cyanophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-20(26,17-10-13-6-3-5-9-16(13)27-17)12-22-18(24)19(25)23-15-8-4-2-7-14(15)11-21/h2-10,26H,12H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCUFVXBWJWSKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1C#N)(C2=CC3=CC=CC=C3S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)acetic acid](/img/structure/B2520234.png)

![5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2520236.png)
![[3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2520237.png)

![(E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-hydroxymethanimine](/img/structure/B2520239.png)
![(2-Fluoro-5-methylphenyl)-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]cyanamide](/img/structure/B2520240.png)
![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2520243.png)
![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2520248.png)
![N-(3-chlorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2520250.png)
![(2E)-3-(3-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2520251.png)
![7-(4-butanoylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2520252.png)
![4-chloro-3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2520253.png)
![[5-(phenoxymethyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2520257.png)
